molecular formula C11H19NO2 B3324080 Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate CAS No. 1788126-69-1

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B3324080
CAS No.: 1788126-69-1
M. Wt: 197.27
InChI Key: NJZJTXGHPNAXKJ-UHFFFAOYSA-N
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Description

The Significance of Bicyclo[3.2.2]nonane Scaffolds in Advanced Organic Synthesis and Supramolecular Chemistry

The bicyclo[3.2.2]nonane framework, a bridged bicyclic system, represents a unique and valuable scaffold in the fields of organic synthesis and supramolecular chemistry. Its rigid, three-dimensional structure provides a well-defined spatial arrangement for functional groups, which is crucial for creating molecules with specific shapes and properties. In organic synthesis, this scaffold serves as a key building block for complex natural products. For instance, the core carbon structure of the hexacyclic cyclohepta[b]indole alkaloid alstonlarsine A, which shows inhibitory activity against the serine/threonine kinase DRAK2, is derived from a bicyclo[3.2.2]nonane motif. tu-dortmund.de The synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative has been a critical step in the asymmetric synthesis of a key intermediate for ryanodine (B192298), a natural product with a formidable and complex architecture. beilstein-journals.org

Beyond natural product synthesis, the bicyclo[3.2.2]nonane scaffold is utilized in material science. Its rigid structure is advantageous for developing polymers with enhanced thermal stability and mechanical strength. smolecule.com In supramolecular chemistry, the defined geometry of the bicyclo[3.2.2]nonane system is exploited for molecular recognition and the construction of self-assembling supramolecular structures. These organized assemblies have potential applications in catalysis and energy storage. smolecule.com The unique conformational properties of the system, particularly the mobility of its three-carbon bridge, have also been a subject of academic study. gla.ac.uk

Historical Evolution of Research on Aminobicyclo[3.2.2]nonane Derivatives

Research into aminobicyclo[3.2.2]nonane derivatives has progressed over several decades, largely driven by the pursuit of biologically active compounds. Early studies, such as those from the 1970s, investigated the fundamental reactivity and conformational aspects of these systems, including deamination reactions of compounds like endo-8-aminobicyclo[3.2.2]non-6-ene. gla.ac.uk During the same period, various 3-azabicyclo[3.2.2]nonane derivatives, which are structural isomers of aminobicyclo[3.2.2]nonanes, were synthesized and evaluated for their analgesic, antitussive, and hypotensive properties. nasa.govnih.gov

In the early 2000s, research expanded to explore the antiprotozoal activities of aminobicyclo[3.2.2]nonane analogs. Studies on 5-amino-2-azabicyclo[3.2.2]nonane derivatives revealed that the more flexible bicyclo[3.2.2]nonane system led to higher antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum compared to the more rigid bicyclo[2.2.2]octane counterparts. ualberta.caelsevierpure.com This finding highlighted the importance of the scaffold's flexibility for biological activity. More recent research has continued to build on this foundation, synthesizing new derivatives and exploring their potential as antimalarial and antitrypanosomal agents, often by attaching various side chains to the bicyclic core to modulate activity. dntb.gov.uamdpi.comnih.govresearchgate.net

Positioning of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate within Contemporary Chemical Research

This compound (CAS Number: 1788041-48-4) is positioned in modern chemical research primarily as a specialized building block for drug discovery and medicinal chemistry. aaronchem.comcymitquimica.comcalpaclab.com Its structure combines the rigid bicyclo[3.2.2]nonane core with two key functional groups: a primary amine and a methyl ester. The amino group provides a site for interaction with biological targets, while the ester can be further modified or may contribute to the molecule's pharmacokinetic properties. cymitquimica.com The compound is typically supplied as a hydrochloride salt, which enhances its solubility in aqueous environments, a favorable characteristic for pharmacological applications. cymitquimica.com

A significant contemporary application for this compound is in the synthesis of targeted protein degraders. It is categorized and sold by chemical suppliers as a "Protein Degrader Building Block," indicating its use in constructing molecules like Proteolysis-Targeting Chimeras (PROTACs). calpaclab.com This places the compound at the forefront of a cutting-edge area of therapeutic research. Furthermore, the utility of closely related isomers in contemporary medicinal chemistry is well-documented. For example, a stereoisomer, Methyl 7-aminobicyclo[3.2.2]nonane-6-carboxylate, has been employed as a key intermediate in the synthesis of novel inhibitors of influenza virus replication, demonstrating the value of this specific scaffold in developing antiviral agents. google.com

Table 1: Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1788041-48-4 calpaclab.comguidechem.com
Molecular Formula C₁₁H₂₀ClNO₂ calpaclab.comguidechem.com
Molecular Weight 233.73 g/mol guidechem.com
Synonyms AK171994; AS-52457 guidechem.com

Overview of Challenging Synthetic Targets and Chemical Architectures

The bicyclo[3.2.2]nonane skeleton is integral to a number of challenging synthetic targets and complex chemical architectures. The synthesis of these structures often requires intricate strategies to control stereochemistry and manage the unique reactivity of the bicyclic system.

One of the most significant challenges is the construction of natural products that contain this framework. The alkaloid alstonlarsine A, for example, embeds the bicyclo[3.2.2]nonane motif within a complex, fused hexacyclic system, presenting a formidable synthetic puzzle. tu-dortmund.de Similarly, the total synthesis of ryanodine involves the stereoselective construction of a highly functionalized bicyclo[3.2.2]nonene intermediate bearing multiple quaternary carbon centers, a notoriously difficult task in organic synthesis. beilstein-journals.org

Synthetic challenges also arise from the inherent reactivity of the bicyclic system. The synthesis of polymer intermediates based on this scaffold has revealed differences in chemical behavior compared to simpler analogs and the potential for undesired isomerization to bicyclo[4.2.1]nonane by-products. cdnsciencepub.com Furthermore, investigations into metallated bicyclo[3.2.2]nona-2,6,8-trienes have shown their propensity to undergo complex skeletal rearrangements to form barbaralane structures, highlighting the nuanced reactivity that must be controlled during synthesis. tamu.edu The enzymatic construction of this skeleton in nature, as performed by a fungal P450 enzyme through a unique two-step dimerization and cyclization, underscores the sophisticated chemical transformations associated with this architecture. nih.gov

Research Objectives and Scope of Academic Investigation for the Compound

The primary research objective for this compound is its utilization as a versatile scaffold in the design and synthesis of new therapeutic agents. cymitquimica.com The academic and industrial investigation of this compound is focused on leveraging its distinct structural and functional features for applications in medicinal chemistry.

A key objective is its incorporation into larger, biologically active molecules. Its designation as a protein degrader building block suggests a focused scope of research aimed at creating novel PROTACs and other targeted therapeutics for diseases such as cancer. calpaclab.com The amine functional group serves as a critical handle for linking the bicyclic scaffold to other molecular fragments, such as ligands for target proteins or E3 ligases.

The scope of investigation includes:

Synthesis and Derivatization: Developing efficient methods to synthesize the core compound and its derivatives with varied substitution patterns.

Medicinal Chemistry Integration: Using the compound as a rigid spacer or a recognition element in the design of new drugs, particularly in the fields of oncology (protein degraders) and virology. calpaclab.comgoogle.com

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of compounds containing the this compound core to systematically investigate how modifications to the structure affect biological activity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10/h2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZJTXGHPNAXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to Methyl 5 Aminobicyclo 3.2.2 Nonane 1 Carboxylate

Retrosynthetic Analysis of the Bicyclo[3.2.2]nonane Core and Functional Groups

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, more readily available starting materials. For Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate, the analysis begins by disconnecting the functional groups and then breaking down the bicyclic core.

Key Disconnections:

Functional Group Interconversion (FGI): The methyl ester can be retrosynthetically disconnected to its corresponding carboxylic acid, which is a common precursor in esterification reactions. Similarly, the amine group at the C5 position can be traced back to a more versatile functional group, such as a ketone, azide (B81097), or nitro group, which can be converted to the amine in a later step.

Core Bicyclic Structure: The primary challenge lies in the construction of the bicyclo[3.2.2]nonane skeleton. This framework consists of a six-membered ring and a seven-membered ring sharing two bridgehead carbons, with a two-carbon bridge connecting them. Several strategic disconnections can be envisioned for this core:

[4+2] Cycloaddition (Diels-Alder Reaction): A powerful strategy for forming six-membered rings. In this context, the bicyclo[3.2.2]nonene core could be formed via a Diels-Alder reaction between a cycloheptadiene derivative and a suitable dienophile. beilstein-journals.orgnih.gov Subsequent reduction of the double bond would yield the saturated bicyclo[3.2.2]nonane skeleton.

[5+2] Cycloaddition: This approach involves the reaction of a five-atom component and a two-atom component to form the seven-membered ring, which is a key feature of the bicyclo[3.2.2] system.

Ring Expansion: An alternative strategy involves the expansion of a more accessible bicyclic system, such as a bicyclo[2.2.2]octane or a bicyclo[3.2.1]octane derivative. core.ac.ukgla.ac.uk For instance, a one-carbon ring expansion of a bicyclo[2.2.2]octene derivative has been utilized as a strategic approach. beilstein-journals.org

Intramolecular Cyclization: A suitably functionalized cycloheptane (B1346806) or cyclohexane (B81311) derivative could undergo an intramolecular bond formation to close the second ring. Strategies such as radical cyclization nih.gov or intramolecular enol oxidative coupling have proven effective for creating similar bridged systems. nih.govfrontiersin.org

This analysis suggests that the synthesis could originate from precursors like functionalized cycloheptanes, cyclohexadienes, or smaller bicyclic systems, which would then be elaborated to introduce the required amine and carboxylate functionalities.

Total Synthesis Routes and Their Comparative Evaluation

Based on the retrosynthetic analysis, several total synthesis routes can be proposed. The choice of a specific route depends on factors such as efficiency, stereocontrol, and the availability of starting materials.

The formation of the bicyclo[3.2.2]nonane core is the cornerstone of the synthesis. Various ring-closure strategies have been developed for this purpose, each with its own advantages.

Diels-Alder Reaction: This pericyclic reaction is one of the most efficient methods for constructing bicyclic systems. The reaction of a 1,3-cycloheptadiene (B1346008) with a dienophile, such as acrolein or maleic anhydride, can directly generate a bicyclo[3.2.2]nonene skeleton. beilstein-journals.orgcore.ac.uk Lewis acid catalysis can be employed to promote the reaction and control stereoselectivity. beilstein-journals.orgnih.gov

Radical Cyclization: This method is particularly useful for forming C-C bonds in complex cyclic systems. A precursor with a radical initiator and a suitably placed alkene or alkyne can undergo intramolecular cyclization to form the bridged structure. This strategy was successfully employed in the total synthesis of (-)-tubingensin B, which features a bicyclo[3.2.2]nonane core. nih.gov

Intramolecular Oxidative Coupling: An intramolecular cross-coupling of a silyl (B83357) enolate has been used to construct a spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] system, demonstrating the utility of this approach for building the rigid bicyclic framework. nih.govfrontiersin.org

Ring Expansion: The expansion of a pre-existing ring in a smaller bicyclic system provides another entry point. For example, diazomethane-mediated ring expansion of bicyclo[2.2.2]octanones has been explored. A mixture of bicyclo[3.2.2]nonan-2-ol and bicyclo[3.2.2]nonan-3-ol has been obtained through the ring expansion of a smaller bicyclic system. core.ac.ukgla.ac.uk

Ring Closure StrategyTypical PrecursorsKey FeaturesReference
Diels-Alder ReactionCycloheptadiene, Acrolein/Maleic AnhydrideHigh efficiency, good stereocontrol, often requires Lewis acid catalysis. beilstein-journals.orgnih.gov
Radical CyclizationFunctionalized iodide with an alkeneEffective for complex fused systems, proceeds under mild conditions. nih.gov
Intramolecular Enol Oxidative CouplingSilyl enol ether derivativesBuilds rigid spiro-fused systems with high yield. nih.govfrontiersin.org
Ring ExpansionBicyclo[2.2.2]octanone derivativesCan provide access from more common bicyclic systems, may lead to mixtures of isomers. core.ac.ukgla.ac.uk

Once the bicyclic core is established, the next critical step is the introduction of the amine group at the C5 position. This requires a chemoselective amination method that does not interfere with other functional groups present in the molecule, such as the ester.

Several protocols can be considered:

Reductive Amination: If a ketone precursor (bicyclo[3.2.2]nonan-5-one) is synthesized, it can be converted to the amine via reductive amination. This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride or palladium on carbon (Pd/C) with hydrogen. nih.gov

From an Alcohol: An alcohol at the C5 position can be converted to the amine. This can be achieved through a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) or by converting the alcohol to a good leaving group (e.g., tosylate or mesylate) and subsequent displacement with an azide, followed by reduction.

Curtius or Hofmann Rearrangement: If a carboxylic acid can be installed at the C5 position, it can be converted to the amine via a Curtius rearrangement (through an acyl azide intermediate) or a Hofmann rearrangement (from a primary amide).

C-H Amination: Direct amination of a C-H bond is a highly desirable but challenging transformation. Recent advances in catalysis have shown that metalloradical-catalyzed systems, for example using cobalt, can achieve chemoselective C-H amination under mild conditions. nih.gov This would be an atom-economical approach if applicable to the bicyclo[3.2.2]nonane system.

The final functional group to be installed is the methyl ester at the bridgehead C1 position. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.comjackwestin.com

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. chemguide.co.uk To synthesize this compound, the corresponding carboxylic acid would be heated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. byjus.comyoutube.com

Nucleophilic attack by the methanol on the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. byjus.comyoutube.com

To optimize the yield of the ester, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water from the reaction mixture as it is formed, often using a Dean-Stark apparatus. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts readily with methanol to form the ester. However, this two-step process is less atom-economical than the direct Fischer esterification.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry of the target molecule is crucial, especially for applications in medicinal chemistry. This requires the use of stereoselective or enantioselective synthetic methods.

A powerful strategy for enantioselective synthesis is to start from a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. escholarship.org For the synthesis of this compound, a chiral starting material can be used to induce asymmetry in the key bond-forming reactions.

For example, an asymmetric Diels-Alder reaction can be employed to construct a chiral bicyclo[3.2.2]nonene core. beilstein-journals.orgnih.gov In one reported synthesis, an optically active 1,4-dimethylcycloheptadiene was used as the diene. The existing stereocenter in the diene directed the approach of the dienophile, leading to the formation of a highly functionalized bicyclo[3.2.2]nonene derivative with excellent stereoselectivity. beilstein-journals.org This approach simultaneously installs multiple stereocenters, including the crucial quaternary carbons at the bridgehead positions.

Another example involves using chiral building blocks derived from amino acids like (R)- and (S)-glutamate to construct enantiopure 6,8-diazabicyclo[3.2.2]nonane frameworks. acs.org Although this is a different heterocyclic system, the principle of using a chiral starting material to build the bicyclic core is directly applicable. By starting with a chiral precursor, the stereochemical outcome of the entire synthetic sequence can be controlled, ultimately leading to an enantiomerically pure final product.

Asymmetric Catalysis in Bicyclic Systems

The introduction of chirality in a controlled manner is a cornerstone of modern synthetic chemistry, particularly for creating enantiomerically pure molecules. In the context of bicyclo[3.2.2]nonane systems, asymmetric catalysis plays a pivotal role. One of the powerful methods for constructing this bicyclic core is the Diels-Alder reaction. Research has demonstrated the use of Lewis acids to promote stereoselective Diels-Alder reactions to form bicyclo[3.2.2]nonene derivatives. beilstein-journals.orgd-nb.infonih.gov For instance, the reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein can be effectively catalyzed to yield a highly functionalized bicyclo[3.2.2]nonene. beilstein-journals.orgd-nb.infonih.gov

The choice of catalyst is critical for achieving high stereoselectivity. In a study, various silyl triflates were investigated as Lewis acid promoters for a Diels-Alder cycloaddition. beilstein-journals.org The results, summarized in the table below, show that TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) was superior in terms of the combined yield of the desired products. beilstein-journals.org

EntryLewis Acid (mol %)SolventCombined Yield (%)
1TMSOTf (50)Toluene64
2TBSOTf (50) Toluene 78
3TIPSOTf (50)Toluene62
4TBSOTf (200)Toluene86
5TBSOTf (200)CH₂Cl₂91
Data sourced from a study on asymmetric Diels-Alder reactions for the construction of bicyclo[3.2.2]nonene structures. beilstein-journals.org

Furthermore, asymmetric induction is achievable in the synthesis of related azabicyclo[3.2.2]nonane systems through the use of chiral catalysts like dirhodium tetraprolinates. acs.org These catalyst systems facilitate tandem cyclopropanation/Cope rearrangement sequences to construct the bicyclic framework with enantiocontrol. acs.org Such strategies are instrumental for the synthesis of enantiopure versions of this compound.

Diastereoselective Control in Cyclization Reactions

Achieving the correct relative stereochemistry of substituents on the bicyclic core is a significant synthetic hurdle. Diastereoselective control in cyclization reactions is therefore paramount. The Diels-Alder reaction is again a key example, where the stereochemistry of the diene and dienophile dictates the diastereoselectivity of the resulting adduct. beilstein-journals.orgd-nb.info The formation of specific isomers is often governed by the kinetic and thermodynamic stability of the transition states.

Beyond cycloadditions, other methods have been developed for the diastereoselective construction of the bicyclo[3.2.2]nonane skeleton. One novel approach involves a double C(sp³)–H bond functionalization triggered by a sequential hydride shift/cyclization process. acs.org This method allows for the diastereoselective formation of the bicyclic system through a carefully orchestrated cascade of intramolecular reactions. acs.org Such precise control over the three-dimensional arrangement of atoms is essential for synthesizing a specific diastereomer of this compound.

Development of Novel Synthetic Protocols and Catalyst Systems

The quest for more efficient and versatile synthetic routes has led to the development of novel protocols and catalyst systems for constructing bicyclic amines and their derivatives. nih.govacs.org A direct method for building the related 6-azabicyclo[3.2.2]nonane ring system involves the dirhodium tetracarboxylate-catalyzed decomposition of vinyldiazoacetates in the presence of protected 1,2-dihydropyridines. acs.org This protocol proceeds via a tandem cyclopropanation/Cope rearrangement, offering an efficient entry into this class of bicyclic amines. acs.org

Modern synthetic methods are increasingly turning to C-H bond activation and amination. An intramolecular C-H amination approach has been reported for the synthesis of complex, bridged bicyclic amines, which could be adapted for the bicyclo[3.2.2]nonane system. acs.org This strategy offers a more direct and atom-economical way to introduce the amine functionality.

The table below highlights some novel catalyst systems and their applications in the synthesis of bicyclic structures.

Catalyst SystemReaction TypeApplicationReference
TBSOTfDiels-Alder ReactionAsymmetric synthesis of bicyclo[3.2.2]nonene derivatives beilstein-journals.orgd-nb.infonih.gov
Dirhodium TetraprolinatesTandem Cyclopropanation/Cope RearrangementEnantioselective synthesis of 6-azabicyclo[3.2.2]nonane systems acs.org
Copper-based catalystsC-N CouplingSynthesis of bicyclo[1.1.1]pentylamines acs.org

Considerations for Atom Economy and Reaction Efficiency in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comresearchgate.net In the synthesis of a complex molecule like this compound, maximizing atom economy is crucial for minimizing waste and improving sustainability. primescholars.com

Addition reactions, such as the Diels-Alder cycloaddition, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. researchgate.net In contrast, reactions that use stoichiometric reagents or generate significant byproducts, such as some classical protection-deprotection sequences or Wittig-type reactions, tend to have lower atom economy. primescholars.com

Scalability and Sustainable Synthesis Methodologies

The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges. Scalability requires that the reaction conditions are safe, robust, and economically viable on a larger scale. For instance, reactions requiring cryogenic temperatures, high pressures, or expensive and unstable reagents are often difficult to scale up.

Recent advances in synthetic methodology have focused on developing more sustainable and scalable processes. Photochemistry, for example, offers a green alternative to traditional thermal methods. A light-enabled, scalable synthesis of bicyclo[1.1.1]pentane halides has been reported, which proceeds in flow without the need for catalysts or initiators. researchgate.net Such approaches, if adaptable to the bicyclo[3.2.2]nonane system, could significantly improve the sustainability of the synthesis.

Key considerations for scalable and sustainable synthesis include:

Use of Catalysis: Catalytic processes are preferred over stoichiometric ones as they reduce waste and often allow for milder reaction conditions.

Energy Efficiency: Utilizing ambient temperature reactions or alternative energy sources like light can reduce the energy consumption of the process. researchgate.net

Solvent Choice: Minimizing the use of hazardous solvents and exploring greener alternatives is a key aspect of sustainable chemistry.

The development of synthetic routes for this compound that incorporate these principles will be crucial for its potential applications.

Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical chemical investigation data for the compound "this compound" is not available in published academic journals or databases. The level of detail required to populate the requested article sections—including specific ground state geometries from Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO/LUMO) energy values, detailed conformational landscapes from molecular dynamics simulations, and specific strain energy calculations for this exact molecule—is not present in the public domain.

The provided outline necessitates access to dedicated research focused solely on this compound. Such studies appear not to have been conducted or published. While general information exists for the parent bicyclo[3.2.2]nonane scaffold and the computational methodologies mentioned (DFT, HOMO/LUMO analysis, etc.), applying this general knowledge to "this compound" without specific research would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article as the necessary factual data is unavailable.

Computational and Theoretical Chemical Investigations of Methyl 5 Aminobicyclo 3.2.2 Nonane 1 Carboxylate

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and predicting the feasibility of various reaction pathways. For a molecule like Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate, these methods can offer profound insights into its synthesis and reactivity.

The prediction of activation barriers (Ea) and reaction energetics (ΔH) is a cornerstone of computational reaction modeling. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to study reaction mechanisms involving complex organic molecules. scholarsresearchlibrary.com For reactions involving bicyclic compounds, DFT methods like B3LYP and M06-2X have shown reliable performance in predicting activation barriers and reaction enthalpies. researchgate.net

Reaction TypeComputational MethodPredicted Activation Barrier (kcal/mol)Predicted Reaction Enthalpy (kcal/mol)
N-MethylationDFT (B3LYP/6-31G*)15-25-10 to -20
Ester Hydrolysis (Acid-Catalyzed)DFT (M06-2X/6-311+G**)20-30-5 to 5
Intramolecular Cyclizationab initio (MP2/aug-cc-pVTZ)30-405-15

Note: The data in this table is illustrative and based on typical values for similar reactions found in the literature. Specific values for this compound would require dedicated computational studies.

These computational approaches allow for the comparison of different reaction pathways. For example, the competition between N-acylation and O-acylation could be modeled to predict the more favorable reaction site under specific conditions. High-level methods like CBS-QB3 can provide benchmark values for activation barriers and reaction energetics, offering a high degree of accuracy. researchgate.net

Solvent interactions can significantly influence reaction pathways by stabilizing or destabilizing reactants, transition states, and products. wikipedia.org Computational models can account for these effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions like hydrogen bonding, albeit at a higher computational cost.

For reactions involving this compound, the choice of solvent is critical. In a polar protic solvent like water or methanol (B129727), the amino group can be stabilized through hydrogen bonding, potentially lowering its nucleophilicity and increasing the activation barrier for certain reactions. ucalgary.ca Conversely, a polar aprotic solvent like DMSO or acetonitrile (B52724) would not engage in hydrogen bonding to the same extent, potentially leading to a faster reaction rate. ucalgary.ca

The effect of solvent polarity on reaction rates can be understood through transition state theory. wikipedia.org If the transition state is more polar than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. youtube.comyoutube.com Computational studies can quantify these effects, providing valuable guidance for solvent selection in synthetic applications.

SolventDielectric ConstantEffect on N-Alkylation Rate (Relative to Gas Phase)
Water78.4Significant Rate Increase
DMSO46.7Moderate Rate Increase
Acetonitrile37.5Moderate Rate Increase
Tetrahydrofuran7.6Minor Rate Increase
Hexane (B92381)1.9Negligible Effect

Note: This table illustrates the general trend of solvent effects on a reaction with a polar transition state.

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

Computational methods are increasingly used to predict spectroscopic parameters with high accuracy, aiding in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

For a rigid structure like this compound, predicted chemical shifts can be highly accurate. By comparing the computed spectrum with the experimental spectrum, a confident assignment of all proton and carbon signals can be made. This is particularly useful for distinguishing between diastereomers, where subtle differences in chemical shifts can be resolved. acs.org

A common approach involves optimizing the geometry of the molecule at a given level of theory (e.g., B3LYP/6-31G*) and then performing the NMR calculation with a larger basis set. The accuracy of the predictions can be further improved by using a scaling factor or by referencing the computed shifts to a standard compound like tetramethylsilane (B1202638) (TMS).

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (Bridgehead with ester)45-55-
C5 (Bridgehead with amine)50-60-
CH-NH₂40-502.5-3.5
CH₂ (various)20-401.2-2.5
C=O (Ester)170-180-
O-CH₃ (Ester)50-553.5-3.8

Note: These are estimated chemical shift ranges based on analogous structures. Precise predictions require specific calculations.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra.

These calculations are typically performed at the same level of theory as the geometry optimization. The output provides a list of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, this analysis can help to assign specific peaks in the experimental spectrum to particular vibrational modes, such as the N-H stretching of the amine, the C=O stretching of the ester, and the various C-H stretching and bending modes of the bicyclic framework.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)1720-1750
N-H Bend (Amine)1580-1650
C-O Stretch (Ester)1150-1250

Note: These are typical frequency ranges. Calculated values would be more precise.

Computational Approaches to Stereochemical Assignment and Validation

The rigid bicyclo[3.2.2]nonane skeleton can exist in different stereoisomeric forms depending on the orientation of the substituents. Computational methods are invaluable for assigning and validating the stereochemistry of such molecules.

One powerful technique is to calculate the NMR chemical shifts for all possible diastereomers and compare them to the experimental data. The diastereomer whose calculated spectrum best matches the experimental one is the most likely structure. This approach has been successfully used to resolve structural ambiguities in complex natural products. nih.gov

Another method involves the calculation of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), for enantiomers. These calculated values can then be compared with experimental measurements to determine the absolute configuration of a chiral molecule.

For this compound, if a chiral synthesis is performed, computational methods could be used to predict the chiroptical properties of the resulting enantiomers. This would provide a means of assigning the absolute configuration without the need for X-ray crystallography.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 5 Aminobicyclo 3.2.2 Nonane 1 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms and the stereochemical arrangement within the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 - 55.2
2 1.85-1.95 (m) 33.1
3 1.70-1.80 (m) 25.8
4 1.90-2.00 (m) 34.5
5 3.10 (t) 52.3
6 1.65-1.75 (m) 31.7
7 1.55-1.65 (m) 29.8
8 2.10-2.20 (m) 38.4
9 2.00-2.10 (m) 36.2
-COOCH₃ 3.65 (s) 51.8
-COOCH₃ - 175.5

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful for confirming the complex structure of bicyclic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the bicyclic framework, allowing for the tracing of the carbon skeleton's connectivity. For instance, the proton at C-5 would show correlations with the protons on the adjacent carbons, C-4 and C-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would provide a direct link between each proton and the carbon to which it is attached, confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. In this case, correlations from the methyl protons of the ester group to the carbonyl carbon and the bridgehead carbon (C-1) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the molecule, such as the relative orientation of the amino and carboxylate groups on the bicyclic frame. Protons that are close in space, even if they are not directly bonded, will show cross-peaks in the NOESY spectrum.

Variable Temperature NMR for Conformational Dynamics

The bicyclo[3.2.2]nonane system is not entirely rigid and can undergo conformational changes, such as ring flipping or puckering. Variable temperature (VT) NMR is a key technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals and, eventually, to the resolution of distinct signals for each conformer at the coalescence temperature and below. From this data, the energy barriers for the conformational changes can be calculated, providing valuable information about the flexibility and stability of the molecular structure.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Assignment of Characteristic Functional Group Modes

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Hypothetical Vibrational Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300-3500
C-H (alkane) Stretching 2850-2960
C=O (ester) Stretching 1730-1750
N-H (amine) Bending (Scissoring) 1590-1650
C-O (ester) Stretching 1150-1250

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the bicyclic alkane framework are expected in the 2850-2960 cm⁻¹ region. The most intense band in the IR spectrum is usually the C=O stretching of the ester group, which is anticipated to be in the range of 1730-1750 cm⁻¹. The N-H bending vibration of the amine group should be observable around 1590-1650 cm⁻¹. The C-O and C-N stretching vibrations will appear in the fingerprint region of the spectrum.

Studies of Hydrogen Bonding and Intermolecular Interactions

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group) in this compound suggests the potential for intermolecular hydrogen bonding in the solid state and in concentrated solutions. These interactions can significantly influence the vibrational frequencies of the involved functional groups.

For instance, the formation of hydrogen bonds typically causes a red shift (a shift to lower wavenumbers) and broadening of the N-H and C=O stretching bands. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interactions. By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent of intermolecular hydrogen bonding can be assessed. Raman spectroscopy can be particularly useful in studying these interactions in the solid state, providing complementary information to FTIR.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques for the structural characterization of this compound and its derivatives. nih.gov These methods provide precise information on the molecular weight, elemental composition, and connectivity of the molecule through controlled fragmentation.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of the parent molecule and its derivatives. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula.

For the parent compound, this compound, the expected monoisotopic mass can be calculated with high precision. This experimental value is then compared against theoretical masses of possible elemental formulas to find an unambiguous match, confirming the molecular formula.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₉NO₂
Monoisotopic Mass197.1416 u
M+H⁺ Adduct (Positive Ion Mode)198.1489 u
M-H⁻ Adduct (Negative Ion Mode)196.1343 u

The high precision of HRMS is instrumental in distinguishing between isomers and compounds with very similar nominal masses, providing a high degree of confidence in the assigned chemical formula.

Fragmentation Pattern Analysis for Structural Elucidation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is employed to probe the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its functional groups and scaffold. libretexts.org For derivatives of this compound, MS/MS analysis can help identify the location and nature of substituents.

The primary sites for fragmentation in the parent compound are the ester and amine functionalities, as well as the bicyclic core itself. Common fragmentation pathways observed under collision-induced dissociation (CID) would include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a characteristic m/z loss of 31.

Loss of the entire carbomethoxy group (•COOCH₃) , leading to a loss of 59 m/z.

Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) , a typical fragmentation for amines. libretexts.org

Ring cleavage of the bicyclo[3.2.2]nonane skeleton , which can lead to a complex series of fragment ions corresponding to the loss of ethylene (B1197577) or other small hydrocarbon fragments.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺ = 198.1489)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (u)Proposed Fragment Identity
198.1489167.123031.0259[M+H - •OCH₃]⁺
198.1489139.112159.0368[M+H - •COOCH₃]⁺
198.1489181.138317.0106[M+H - NH₃]⁺
198.1489140.127858.0211Ring Cleavage Fragment

By analyzing these fragmentation patterns, researchers can confirm the core structure and deduce the substitution patterns in novel derivatives.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and configuration.

Determination of Absolute Configuration in Crystalline State

For chiral molecules like the enantiomers of this compound, X-ray crystallography can be used to determine the absolute configuration. quora.com This is typically achieved through the use of anomalous dispersion. When the crystal contains an atom that scatters X-rays with a significant anomalous component (usually a heavy atom), the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l) are no longer identical.

To determine the absolute configuration of the title compound, one might either co-crystallize it with a chiral molecule of known absolute configuration or prepare a derivative containing a heavy atom (e.g., by forming a salt with hydrobromic acid). The analysis of the resulting diffraction data allows for the unambiguous assignment of the R/S configuration at all stereocenters.

Analysis of Crystal Packing and Supramolecular Features

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides insight into the intermolecular forces that govern the solid-state properties of the compound. For derivatives of diazabicyclo[3.3.1]nonane, which are structurally similar, zigzag hydrogen-bonded ribbons are observed. iucr.org

For this compound, the amine and ester functionalities are key players in forming intermolecular interactions.

Van der Waals Interactions: The hydrophobic bicyclic framework contributes to crystal packing through weaker van der Waals forces.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice

Interaction TypeDonorAcceptorPotential Supramolecular Motif
Hydrogen BondN-H (amine)O=C (ester)Head-to-tail chains
Hydrogen BondN-H (amine)N (amine)Dimeric or polymeric structures
van der WaalsC-H (alkane)C-H (alkane)Close packing of bicyclic cages

Understanding these supramolecular features is crucial for fields such as materials science and crystal engineering, as they influence properties like melting point, solubility, and polymorphism.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are non-destructive techniques that are highly sensitive to the stereochemistry of a molecule.

Circular Dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum is obtained by plotting this difference (ΔA = A_L - A_R) against wavelength. For a molecule like this compound, the primary chromophore responsible for a CD signal in the accessible UV region is the methyl ester group (n → π* transition). While this transition is inherently weak, its sign and magnitude are exquisitely sensitive to the chiral environment provided by the rigid bicyclic scaffold.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as a Cotton effect in the region of an absorption band, is directly related to the CD spectrum by the Kronig-Kramers transforms.

For determining the absolute configuration of novel derivatives, experimental CD and ORD spectra are often compared with spectra predicted by quantum mechanical calculations, such as time-dependent density functional theory (TDDFT). nih.govacs.orgrsc.org By calculating the theoretical spectra for a known configuration (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized compound can be confidently assigned. nih.govacs.org This combination of experimental measurement and theoretical calculation is a powerful tool for stereochemical assignment, especially when single crystals for X-ray analysis are not available. rsc.org

Determination of Enantiomeric Purity

The enantiomeric purity of this compound and its derivatives is most commonly determined by chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC). This technique allows for the physical separation of enantiomers, enabling their quantification.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for the resolution of a broad range of chiral compounds, including bicyclic amines and esters. unipa.it

For the analysis of this compound, the primary amino group and the methyl ester functionality allow for effective interaction with various types of CSPs. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The addition of small amounts of an acidic or basic modifier, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by suppressing the ionization of the amino and carboxyl groups. researchgate.net

Derivatization Followed by Chromatography:

An alternative approach involves the derivatization of the amine with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography techniques. Common chiral derivatizing agents include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which reacts with the amino group to form diastereomeric amides. tcichemicals.com The relative integration of the signals in the resulting chromatogram provides the enantiomeric ratio.

Below is an interactive data table summarizing typical chiral HPLC methods that could be employed for the enantiomeric purity determination of this compound.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection (nm)Elution Order
Chiralpak IAHexane/Isopropanol (90:10) + 0.1% DEA1.0210(1R,5S)-enantiomer before (1S,5R)-enantiomer
Chiralcel OD-HHexane/Ethanol (85:15) + 0.1% TFA0.8210(1S,5R)-enantiomer before (1R,5S)-enantiomer
Chiralpak AD-HHeptane/Isopropanol (95:5) + 0.1% DEA1.2210(1R,5S)-enantiomer before (1S,5R)-enantiomer

Note: The elution order is hypothetical and would need to be experimentally determined.

Correlation of Chiroptical Data with Absolute Configuration

Once enantiomeric purity has been established, the next critical step is the assignment of the absolute configuration of each enantiomer. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are central to this determination. However, the empirical correlation of chiroptical data with absolute configuration often requires a reference compound of known stereochemistry. researchgate.net

Optical Rotation:

The measurement of specific rotation ([α]D) is a classical chiroptical technique. While a non-zero optical rotation confirms the chirality of a sample, the sign and magnitude of the rotation alone are generally insufficient to assign the absolute configuration without comparison to a known standard or complex computational models.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD):

VCD and ECD spectroscopy measure the differential absorption of left and right circularly polarized infrared and UV-visible light, respectively. These techniques provide much more structural information than optical rotation. The experimental VCD or ECD spectrum of an enantiomer can be compared to the theoretically calculated spectrum for a specific absolute configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net

X-ray Crystallography:

The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. uzh.ch By forming a salt or a derivative with a molecule of known absolute configuration (a chiral auxiliary), the absolute stereochemistry of the target molecule can be unambiguously determined. This absolute configuration can then be correlated with its chiroptical data, providing a reliable reference for future assignments.

The following interactive table presents hypothetical chiroptical data that could be correlated with the absolute configuration of the enantiomers of this compound.

Enantiomer (Absolute Configuration)Specific Rotation [α]D (c=1, CHCl3)Key ECD Cotton Effect (nm)
(1R, 5S, ...)-enantiomer+15.2°Positive at ~215 nm
(1S, 5R, ...)-enantiomer-14.9°Negative at ~215 nm

Note: The specific rotation values and Cotton effects are illustrative and would need to be determined experimentally and correlated with an unambiguous assignment of the absolute configuration.

Applications of Methyl 5 Aminobicyclo 3.2.2 Nonane 1 Carboxylate in Advanced Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Multistep Synthesis

The rigid bicyclo[3.2.2]nonane framework of methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate makes it an attractive chiral scaffold for the synthesis of complex organic molecules. The fixed spatial relationship between the amino and carboxylate functionalities can be leveraged to control stereochemistry in subsequent reactions.

Asymmetric Synthesis of Complex Organic Molecules

While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, the principles of asymmetric synthesis strongly support its potential as a valuable chiral building block. Analogous bicyclic amino acids have been successfully employed in the synthesis of natural products and pharmaceuticals. For instance, the related bicyclo[2.2.2]octane system has been used to construct key intermediates for antiviral agents. The defined stereochemistry of the bicyclic core can serve as a starting point for the introduction of new stereocenters with high diastereoselectivity.

The synthetic utility would involve leveraging the inherent chirality of the molecule, which arises from the specific spatial arrangement of the bridges in the bicyclic system. Resolution of the racemic mixture of this compound would yield enantiomerically pure starting materials. These enantiopure building blocks could then be incorporated into larger molecules, transferring their stereochemical information to the final product.

Potential Synthetic Transformation Role of the Bicyclic Scaffold Anticipated Outcome
Diastereoselective alkylationDirecting group, steric hindranceControl of newly formed stereocenters
Intramolecular cyclizationConformational rigidityFormation of complex polycyclic systems
Peptide couplingConstrained amino acid mimicInduction of specific secondary structures

Construction of Advanced Molecular Architectures

The rigid and well-defined geometry of the bicyclo[3.2.2]nonane skeleton is ideal for the construction of advanced molecular architectures. This includes the synthesis of molecular cages, triptycene analogs, and other three-dimensional structures with defined cavities and functionalities. The amino and carboxylate groups serve as convenient handles for derivatization and connection to other molecular fragments.

The use of bicyclic building blocks in the construction of such architectures is a well-established strategy. For example, derivatives of bicyclo[2.2.2]octane have been used to create rigid linkers in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), leading to materials with high porosity and specific catalytic activities. It is conceivable that this compound could be similarly employed to create novel materials with unique structural and functional properties.

Development as a Ligand in Homogeneous and Heterogeneous Catalysis (excluding biological catalysis)

The presence of a primary amine and a carboxylate group in a rigid framework makes this compound a promising candidate for the development of novel ligands for catalysis.

Asymmetric Catalysis with Metal Complexes Derived from the Compound

Chiral ligands are crucial for enantioselective catalysis. The chirality of this compound can be transferred to a metal center upon coordination, creating a chiral catalytic environment. The amino group can be readily derivatized to form a wide range of coordinating moieties, such as Schiff bases, amides, or phosphines.

For example, condensation of the amino group with a salicylaldehyde derivative would yield a tridentate Schiff base ligand capable of coordinating to various transition metals. The resulting metal complexes could be screened for activity in a variety of asymmetric reactions, including:

Asymmetric Hydrogenation: Chiral Rhodium or Ruthenium complexes could be employed for the enantioselective reduction of prochiral olefins.

Asymmetric C-C Bond Formation: Chiral Copper or Palladium complexes could catalyze asymmetric aldol reactions, Michael additions, or allylic alkylations.

The rigidity of the bicyclic backbone is expected to create a well-defined chiral pocket around the metal center, which is a key factor for achieving high enantioselectivity.

Design of Organocatalysts Incorporating the Bicyclic Scaffold

The field of organocatalysis has seen rapid growth, with chiral amines and their derivatives playing a central role. The amino group of this compound can be utilized as the catalytic center in various organocatalytic transformations.

For instance, the primary amine can be converted into a secondary amine or a thiourea derivative. These functionalities are known to activate substrates through the formation of enamines, iminium ions, or through hydrogen bonding interactions. The rigid bicyclic scaffold would provide a specific steric environment to control the stereochemical outcome of the reaction.

Organocatalyst Type Potential Application Mechanism of Stereocontrol
Secondary amineAsymmetric Michael additionFormation of a chiral enamine intermediate
ThioureaAsymmetric Henry reactionHydrogen bonding to the nitroalkane
SquaramideAsymmetric conjugate additionBifunctional activation via hydrogen bonding

Incorporation into Polymeric Materials and Supramolecular Assemblies

The bifunctional nature and rigid structure of this compound make it an interesting monomer for the synthesis of novel polymers and a building block for supramolecular assemblies.

The amino and carboxylate groups can be used for polymerization reactions. For example, the compound can be used as a diamine monomer (after conversion of the ester to a carboxylic acid) in the synthesis of polyamides or as an amino acid in the synthesis of poly(ester amides). The incorporation of the rigid bicyclic unit into the polymer backbone would be expected to lead to materials with enhanced thermal stability, and potentially interesting liquid crystalline properties. Polyesters containing bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane rings have been reported, indicating the feasibility of incorporating such rigid structures into polymer chains acs.org.

In the realm of supramolecular chemistry, the defined geometry and hydrogen bonding capabilities of the amino and carboxylate groups can be utilized to direct the formation of ordered assemblies. For instance, the molecule could self-assemble into well-defined structures through hydrogen bonding interactions. Furthermore, it could be used as a component in the design of host-guest systems, where the rigid bicyclic core defines a cavity for the recognition and binding of specific guest molecules. The unique shape of the bicyclic scaffold can be a key element in achieving selective molecular recognition smolecule.com.

Material Type Role of the Bicyclic Compound Potential Properties
PolyamideRigid monomerHigh thermal stability, modified mechanical properties
Poly(ester amide)Chiral monomerChirality transfer to the polymer, potential for chiral recognition
Supramolecular GelGelatorFormation of ordered fibrous networks through hydrogen bonding
Host-Guest ComplexHost moleculeSelective binding of small molecule guests

Design of Novel Monomers for Polymerization

The bicyclo[3.2.2]nonane framework is a strained ring system that can be exploited for ring-opening polymerization. Atom-bridged bicyclic monomers, including lactams, lactones, and other derivatives, are known to polymerize to yield linear polymers containing monocyclic repeating units. researchgate.netmdpi.com This process is driven by the release of ring strain, which includes eclipsing hydrogen-hydrogen repulsions and, in some cases, the adoption of high-energy boat conformations by the cyclohexane (B81311) rings within the bicyclic structure. mdpi.com

This compound, possessing both an amine and an ester group, is a prime candidate for the synthesis of novel polyamides and polyesters. The bifunctional nature of this molecule allows it to act as an AB-type monomer in step-growth polymerization.

Polyamide Synthesis: Through intramolecular aminolysis, the parent amino acid could theoretically form a bicyclic lactam. Bicyclic lactams are a well-studied class of monomers that undergo anionic ring-opening polymerization to produce polyamides. researchgate.net The resulting polymer from a bicyclo[3.2.2]nonane-based monomer would feature a substituted cycloheptane (B1346806) or cyclohexane ring in the polymer backbone, imparting rigidity and a defined stereochemistry to the material.

Polyester Synthesis: Similarly, derivatives where the amine is replaced with a hydroxyl group can serve as monomers for polyesters. The polymerization of bicyclic lactones and carbonates has been shown to proceed via coordinated anionic mechanisms. researchgate.net

The primary advantage of using monomers like this compound is the introduction of a rigid, alicyclic scaffold into the polymer chain. This can significantly influence the material's properties, such as its thermal stability, mechanical strength, and solubility, compared to traditional aliphatic or aromatic polymers.

Table 1: Potential Polymerization Pathways for Bicyclo[3.2.2]nonane Derivatives
Monomer TypePolymerization MechanismResulting Polymer ClassKey Feature
Bicyclic Lactam (from amino acid)Anionic Ring-OpeningPolyamideAlicyclic ring in backbone
Bicyclic Lactone (from hydroxy acid)Coordinated Anionic Ring-OpeningPolyesterIntroduces stereochemical control
Amino Ester (direct polycondensation)Step-GrowthPolyamideRigid, 3D monomer structure

Formation of Self-Assembled Structures and Frameworks

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The rigid and V-shaped geometry of the bicyclo[3.2.2]nonane scaffold makes it an excellent candidate for designing molecules that can form predictable supramolecular architectures. The functional groups of this compound—the amine and the ester—are capable of forming strong hydrogen bonds, which can direct the assembly process.

While specific studies on the self-assembly of this compound are not widely documented, research on the closely related bicyclo[3.3.1]nonane system provides valuable insights. Derivatives of bicyclo[3.3.1]nonane have been used to create:

Supramolecular Tubular Structures: By attaching hydrogen-bonding units to the bicyclic scaffold, researchers have designed molecules that associate in a head-to-tail fashion to form hollow, tubular assemblies. The defined geometry of the bicyclic core ensures the propagation of the one-dimensional structure.

Self-Assembled Monolayers (SAMs): Bicyclo[3.3.1]nonane derivatives functionalized with appropriate anchor groups (like thiols) can form highly ordered monolayers on metal surfaces. researchgate.net The rigidity of the scaffold helps in achieving a well-defined orientation of the molecules on the substrate, which is crucial for applications in molecular electronics. researchgate.net

The combination of a rigid bicyclic core and specific interaction sites in this compound suggests its potential for creating ordered materials such as liquid crystals, gels, or crystalline porous frameworks. The amine and ester groups can be further modified to introduce other functionalities, allowing for the fine-tuning of intermolecular interactions and the resulting supramolecular structures.

Role in the Synthesis of Non-Natural Products and Analogs

The bicyclo[3.2.2]nonane skeleton serves as a conformationally restricted scaffold in the synthesis of complex organic molecules. Its rigid structure allows for precise control over the spatial arrangement of substituents, a critical aspect in the design of novel chemical entities. The synthetic utility of this framework is demonstrated in the construction of various non-natural products and analogs.

One notable application is the incorporation of the bicyclo[3.2.2]nonane core into larger, intricate structures, such as steroid derivatives. For instance, a spiro[bicyclo[3.2.2]nonane-2,1'-cyclohexane]-steroid derivative has been synthesized, showcasing the ability to merge the rigid bicyclic unit with other complex ring systems. ichem.md Such hybrid molecules possess unique three-dimensional shapes that are not readily accessible through other synthetic routes.

Furthermore, the bicyclo[3.2.2]nonane framework can be part of skeletal rearrangements to access other related bicyclic systems. Nucleophilic substitution reactions on precursors like aza-bicyclo[3.2.1]octane (tropane) mesylates have been shown to yield rearranged aza-bicyclo[3.2.2]nonane derivatives. acs.org This highlights the role of these compounds not only as synthetic targets but also as versatile intermediates that can undergo controlled transformations to produce a diversity of molecular architectures.

The amino acid functionality of this compound also makes it a valuable building block for creating constrained peptide mimics. The synthesis of bicyclic proline analogs has been reported, where the rigid bicyclic core replaces the more flexible pyrrolidine ring of proline. researchgate.net Incorporating such constrained amino acids into peptides can enforce specific secondary structures, which is a key strategy in peptidomimetic chemistry.

Table 2: Examples of Bicyclo[3.2.2]nonane in Non-Natural Product Synthesis
Target Structure ClassSynthetic Role of Bicyclo[3.2.2]nonaneReference Concept
Spiro-Steroid HybridsProvides a rigid, three-dimensional spirocyclic junction.Synthesis of spiroaspertrione-A analog ichem.md
Novel Heterobicyclic SystemsServes as a product of skeletal rearrangement from other bicyclic systems.Rearrangement of tropane intermediates acs.org
Constrained PeptidomimeticsActs as a rigid mimetic of natural amino acids like proline.Synthesis of bicyclic proline analogues researchgate.net

Development of Chemical Probes and Tools for Mechanistic Investigations

A high-quality chemical probe is a small molecule that can be used to study the function of a specific target, often a protein, with high potency and selectivity. nih.gov However, the principles of probe design—namely, having a well-understood and conformationally defined scaffold—are also applicable to the development of tools for investigating non-biological chemical systems and reaction mechanisms.

The bicyclo[3.2.2]nonane framework is an excellent candidate for such tools due to its conformational rigidity. Unlike flexible acyclic or monocyclic systems, the spatial relationship between substituents on the bicyclo[3.2.2]nonane core is fixed and predictable. Extensive conformational studies on the bicyclo[3.2.2]nonane system have been conducted, providing a solid foundation for its use as a molecular scaffold. gla.ac.uk

While specific examples of this compound being used as a chemical probe for non-biological mechanistic investigations are not prominent in the literature, its structural features make it highly suitable for such applications:

Studying Proximity Effects: By functionalizing the amine and the bridgehead carboxylic acid positions with different reactive groups, one could design a molecule to study intramolecular reactions. The fixed distance and orientation between the functional groups would allow for a quantitative investigation of proximity-driven reactivity.

Investigating Non-Covalent Interactions: The rigid scaffold can be used to hold donor and acceptor groups at a precise distance and angle to study intramolecular hydrogen bonds, halogen bonds, or other weak interactions without the complication of conformational flexibility.

Probing Reaction Stereoelectronics: The defined chair- and boat-like conformations of the rings within the bicyclo[3.2.2]nonane system can be used to investigate how orbital alignment affects chemical reactivity in solvolysis or rearrangement reactions, building upon foundational studies of similar bicyclic systems. gla.ac.uk

The development of such tools relies on a deep understanding of the synthesis and conformational behavior of the bicyclic scaffold, making compounds like this compound valuable platforms for future research in physical organic chemistry.

Future Research Directions and Unexplored Avenues for Methyl 5 Aminobicyclo 3.2.2 Nonane 1 Carboxylate

Emerging Synthetic Strategies for Bridged Polycyclic Amine Derivatives

The synthesis of complex, sp³-rich molecules like bridged polycyclic amines is a significant challenge in organic chemistry. bohrium.com Future research will likely focus on developing more efficient and diverse synthetic routes to Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate and its analogs.

Emerging strategies that could be applied include:

Complexity-Generating Annulations : Unified approaches that use a "stitching" annulation can create a wide variety of diverse, three-dimensional scaffolds from simple amine starting materials. This involves strategies like amine-directed C-H (het)arylation followed by a toolkit of different cyclization reactions. bohrium.com

C–H Bond Insertion Reactions : The use of carbene- or nitrene-mediated C–H bond insertion offers a powerful method for rapidly constructing bridged polycyclic systems. beilstein-journals.orgnih.gov These reactions can form the core bicyclic structure or add further rings in a cascade process, often from monocyclic precursors. beilstein-journals.org For instance, generating a nitrene from an acyl azide (B81097) can lead to insertion into a nearby C-H bond to form a bridged azacycle. nih.gov

Dearomatization Strategies : The conversion of simple, flat aromatic compounds into complex 3D structures is a highly valuable synthetic tool. rsc.org This approach could provide novel pathways to the bicyclo[3.2.2]nonane core. rsc.org

Enamide Cyclizations : Tandem reactions involving enamides are highly effective for constructing both fused and bridged ring systems, offering new avenues for synthesizing complex nitrogen-containing heterocycles. nih.gov

Cycloaddition Reactions : Diels-Alder reactions are a classic method for forming bicyclic systems and continue to be refined. oup.com High-pressure cycloadditions, for example, can improve the yields of adducts that serve as precursors to the bicyclo[3.2.2]nonane framework. oup.com Cobalt-mediated cycloadditions also provide a route to the bicyclo[3.2.2]nonane backbone.

Table 1: Comparison of Emerging Synthetic Strategies

Synthetic StrategyKey PrinciplePotential Advantage for Bicyclic AminesReference
Complexity-Generating AnnulationsAmine-directed C-H activation followed by various cyclizations.High scaffold diversity from common intermediates. bohrium.com
C–H Bond InsertionIntramolecular insertion of carbenes/nitrenes into C-H bonds.Rapid and efficient construction of complex ring systems. beilstein-journals.orgnih.gov
DearomatizationConversion of flat aromatics into 3D polycycles.Access to sp³-rich scaffolds from readily available starting materials. rsc.org
Enamide CyclizationsTandem reactions leveraging the dual nucleophilic/electrophilic nature of enamides.Effective construction of N-heterocyclic bridged systems. nih.gov
Advanced CycloadditionsUtilizing pressure or metal catalysis (e.g., Cobalt) to facilitate ring formation.Improved yields and access to functionalized bicyclic cores. oup.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The functional groups of this compound—the bridgehead ester and the tertiary amine—are gateways to novel chemical transformations. Future research should explore the unique reactivity imparted by the rigid bicyclic framework.

Functional Group Interconversion : The existing ester and amine groups can be transformed into a wide array of other functionalities. The hydroxyl groups in related bicyclo[3.2.2]nonane diols can be oxidized to ketones or carboxylic acids, or substituted with halides or other amine groups, suggesting similar potential for derivatives of the target compound.

Metallation and Rearrangement : Studies on bicyclo[3.2.2]nona-2,6,8-triene have shown that deprotonation can lead to various anions, which can be trapped with electrophiles. tamu.edu This suggests that selective metallation of the bicyclo[3.2.2]nonane core of the title compound could provide a route to novel substituted derivatives. Furthermore, certain metallated bicyclo[3.2.2]nonatrienes are known to rearrange to the barbaralane skeleton, indicating a potential for skeletal reorganization that could be explored. tamu.edu

Catalytic Functionalization : The development of new catalytic methods to directly functionalize the C-H bonds of the bicyclo[3.2.2]nonane skeleton would be a significant advance. This would allow for the late-stage introduction of functional groups, expanding the accessible chemical space.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthesis is increasingly moving towards automated and continuous flow processes. researchgate.netrsc.org These technologies offer enhanced control, improved safety, and greater efficiency compared to traditional batch methods. researchgate.netnih.gov

The synthesis of this compound and its derivatives is well-suited for this transition. A multi-step flow synthesis could be designed to produce the target molecule or its analogs without the need for isolating intermediates, thereby reducing waste and operator exposure to potentially hazardous reagents. uc.ptacs.org The benefits include:

Enhanced Safety : Handling of reactive or unstable intermediates within a closed-loop flow system. nih.gov

Precise Control : Fine-tuning of reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net

Scalability : Seamless transition from laboratory-scale synthesis to larger-scale production. uc.pt

Automation : The integration of robotics and in-line analytics can accelerate the optimization of reaction conditions and the rapid synthesis of a library of derivatives for screening. researchgate.netnih.gov

Advancements in Computational Prediction and Experimental Validation Feedback Loops

The synergy between computational chemistry and experimental synthesis is a powerful engine for discovery. For a molecule like this compound, this approach can accelerate the development of new analogs with desired properties.

Future efforts in this area could involve a "retro-forward" synthesis design pipeline. rsc.org This process would entail:

In Silico Diversification : Computationally generating thousands of virtual analogs by replacing substructures of the parent molecule. rsc.org

Retrosynthetic Analysis : Using computational tools to devise concise and robust synthetic routes for the most promising virtual analogs. rsc.org

Forward Synthesis Prediction : Guiding the proposed syntheses from available starting materials toward the target analogs. rsc.org

Property Prediction : Evaluating the generated candidates for target binding affinity and other medicinally relevant properties before committing to experimental work. rsc.org

Experimental Validation : Synthesizing a selection of the computer-designed analogs in the lab to confirm the proposed routes and test their actual properties. The results from these experiments would then be used to refine the computational models, creating a closed feedback loop that improves predictive accuracy over time.

Table 2: Computational-Experimental Feedback Loop

StageDescriptionKey OutcomeReference
1. DesignComputational generation and filtering of virtual analogs.A library of promising target molecules with predicted properties. rsc.org
2. PredictComputer-aided design of synthetic routes (retrosynthesis and forward synthesis).Experimentally viable and concise synthetic plans. rsc.org
3. SynthesizeExperimental execution of the computer-designed syntheses in the laboratory.Confirmation of synthetic routes and production of novel compounds. rsc.org
4. Test & RefineExperimental validation of predicted properties (e.g., biological activity). Data is fed back to improve computational models.More accurate predictive models and identification of lead compounds. rsc.org

Identification of New Research Frontiers for Bicyclo[3.2.2]nonane Derivatives in Advanced Materials and Methodologies

The rigid, well-defined three-dimensional structure of the bicyclo[3.2.2]nonane core makes it an attractive building block for applications beyond medicine, particularly in advanced materials.

Polymer Intermediates : Bicyclo[3.2.2]nonane dicarboxylates have been investigated as precursors for polymers. cdnsciencepub.com The rigidity of the bicyclic unit can impart unique thermal and mechanical properties to the resulting materials. Future research could explore the incorporation of this compound into polymers like polyamides or polyimides, where the amine and ester functionalities can participate in polymerization reactions.

Novel Peroxides : The bicyclo[3.2.2]nonane skeleton is a structural component of the potent antimalarial drug artemisinin, which contains a 1,2,4-trioxane (B1259687) ring. uni-koeln.de This highlights the potential for using the bicyclo[3.2.2]nonane framework as a scaffold to create novel cyclic peroxides with potential biological activity. uni-koeln.de

Conformational Probes : The conformational dynamics of the bicyclo[3.2.2]nonane system, particularly the mobility of the three-carbon bridge, have been a subject of study. gla.ac.uk Derivatives of this compound could be used as probes to study molecular interactions and conformational preferences in more complex systems.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound as a versatile scaffold for innovation in synthesis, medicine, and materials science.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursors like methyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate, which undergoes rearrangement to form the bicyclic structure. X-ray crystallography confirms the stereochemical outcome of such reactions . Multi-step protocols involving reagents like triethylamine, acrolein, and DMF are also employed, with yields dependent on reaction time, temperature, and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms bicyclic geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, methyl groups in axial vs. equatorial positions show distinct splitting patterns .
  • Mass spectrometry : Validates molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step protocols?

  • Methodological Answer :

  • Catalyst tuning : Adjusting triethylamine concentration in aldol condensation steps improves regioselectivity .
  • Temperature control : Refluxing in methanol under anhydrous nitrogen minimizes side reactions during cyclization .
  • Purification strategies : Column chromatography with gradient elution isolates the target compound from stereoisomeric byproducts .

Q. How can discrepancies in NMR data for bicyclic systems be resolved?

  • Methodological Answer :

  • 2D NMR (NOESY/COSY) : Differentiates between chair/chair and boat conformations by correlating spatial proximity of protons .
  • Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .
  • Dynamic NMR : Detects conformational exchange in flexible bicyclic systems at variable temperatures .

Q. What are the challenges in determining stereochemistry for this compound?

  • Methodological Answer :

  • Crystallographic ambiguity : Some crystals may contain only one enantiomer, requiring multiple recrystallizations to confirm racemic vs. enantiopure states .
  • Chiral derivatization : Reacting with chiral auxiliaries (e.g., Mosher’s acid) enhances NMR signal separation for stereochemical assignment .

Q. How can biological activity be evaluated for this compound?

  • Methodological Answer :

  • Receptor binding assays : Competitive binding studies using radiolabeled ligands (e.g., σ-receptor antagonists) quantify affinity .
  • Enzyme inhibition : PARP-1 inhibition assays in BRCA-deficient cell lines measure IC50_{50} values .
  • In silico docking : Molecular dynamics simulations predict binding poses to guide structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.